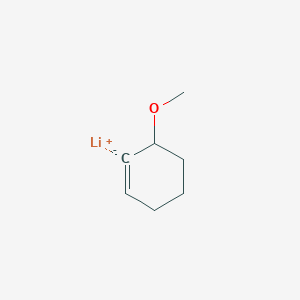
Lithium, (6-methoxy-1-cyclohexen-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium, (6-methoxy-1-cyclohexen-1-yl)- is a chemical compound with the molecular formula C7H11LiO. It is a lithium salt derivative of 6-methoxy-1-cyclohexene. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Lithium, (6-methoxy-1-cyclohexen-1-yl)- typically involves the reaction of 6-methoxy-1-cyclohexene with a lithium reagent. One common method is the reaction of 6-methoxy-1-cyclohexene with n-butyllithium in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere . The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.
Industrial Production Methods
Industrial production of Lithium, (6-methoxy-1-cyclohexen-1-yl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistency and purity of the product. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium, (6-methoxy-1-cyclohexen-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The lithium atom can be substituted with other electrophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Lithium, (6-methoxy-1-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Lithium, (6-methoxy-1-cyclohexen-1-yl)- involves its interaction with various molecular targets. The lithium atom in the compound can act as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new bonds and the generation of various products. The specific pathways involved depend on the nature of the reaction and the reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Lithium cyclohexenide: Similar in structure but lacks the methoxy group.
Lithium methoxycyclohexane: Similar but with a saturated ring structure.
Lithium 1-cyclohexen-1-yl: Similar but without the methoxy group.
Uniqueness
Lithium, (6-methoxy-1-cyclohexen-1-yl)- is unique due to the presence of both the lithium atom and the methoxy group on the cyclohexene ring. This combination imparts distinct reactivity and properties, making it valuable in various chemical reactions and applications.
Propriétés
Numéro CAS |
169774-13-4 |
|---|---|
Formule moléculaire |
C7H11LiO |
Poids moléculaire |
118.1 g/mol |
Nom IUPAC |
lithium;3-methoxycyclohexene |
InChI |
InChI=1S/C7H11O.Li/c1-8-7-5-3-2-4-6-7;/h3,7H,2,4,6H2,1H3;/q-1;+1 |
Clé InChI |
CXAAYRPUPKGDTN-UHFFFAOYSA-N |
SMILES canonique |
[Li+].COC1CCCC=[C-]1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


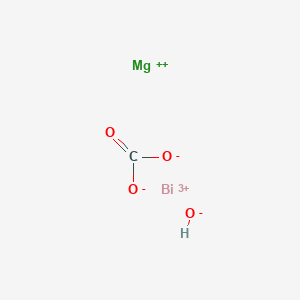
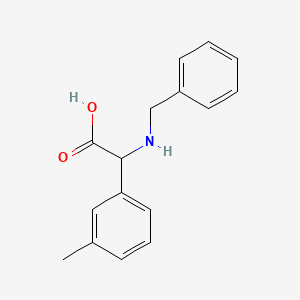
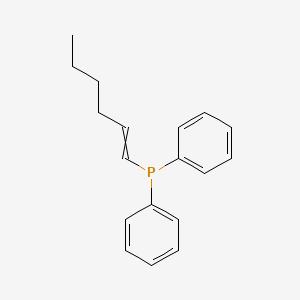
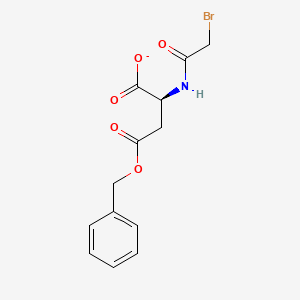
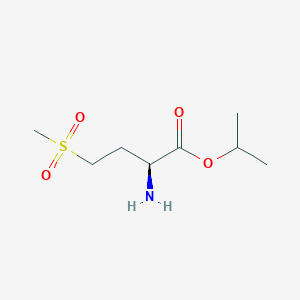
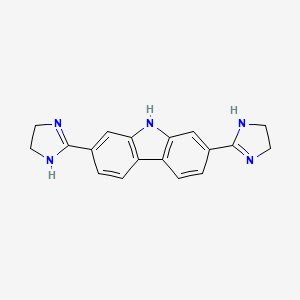
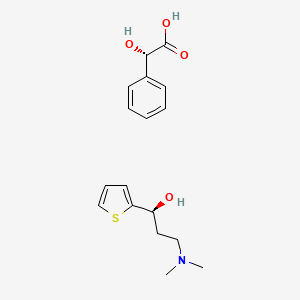
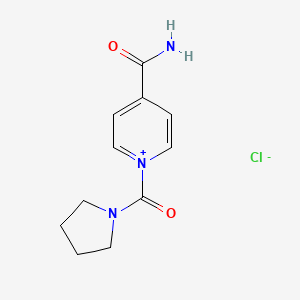
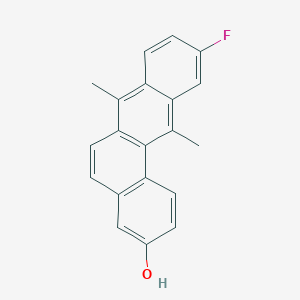

![Ethyl 4-[2-(4-chlorophenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B12564840.png)
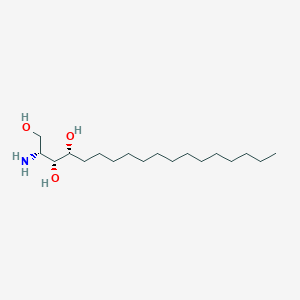
![2'-Butoxy-7-methylspiro[naphtho[1,2-b]pyran-2,9'-xanthene]](/img/structure/B12564870.png)
![1,1'-[Oxydi(4,1-phenylene)]di(octadecan-1-one)](/img/structure/B12564875.png)
